molecular formula C15H22N4O3 B2864767 3-[4-(2H-1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZIN-1-YL]PROPANEHYDRAZIDE CAS No. 328027-54-9

3-[4-(2H-1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZIN-1-YL]PROPANEHYDRAZIDE

Cat. No.: B2864767
CAS No.: 328027-54-9
M. Wt: 306.366
InChI Key: QAGVJMVNMMOLEX-UHFFFAOYSA-N
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Description

3-[4-(2H-1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]propanehydrazide is a heterocyclic compound featuring a piperazine core substituted with a 1,3-benzodioxol-5-ylmethyl group and a propanehydrazide side chain. Structural elucidation of such compounds often employs crystallographic tools like SHELX for refinement and ORTEP for visualization .

Properties

IUPAC Name

3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]propanehydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4O3/c16-17-15(20)3-4-18-5-7-19(8-6-18)10-12-1-2-13-14(9-12)22-11-21-13/h1-2,9H,3-8,10-11,16H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAGVJMVNMMOLEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCC(=O)NN)CC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(2H-1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZIN-1-YL]PROPANEHYDRAZIDE typically involves multiple steps, starting with the preparation of the benzodioxole and piperazine intermediates. One common method involves the reaction of 1,3-benzodioxole with piperazine in the presence of a suitable catalyst to form the intermediate 1-(1,3-benzodioxol-5-ylmethyl)piperazine. This intermediate is then reacted with a propanehydrazide derivative under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[4-(2H-1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZIN-1-YL]PROPANEHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3-[4-(2H-1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZIN-1-YL]PROPANEHYDRAZIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[4-(2H-1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZIN-1-YL]PROPANEHYDRAZIDE involves its interaction with specific molecular targets. The benzodioxole group can interact with enzymes or receptors, while the piperazine ring may enhance binding affinity. The compound’s effects are mediated through pathways involving these molecular interactions, leading to various biological outcomes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Patent Literature ()

The European Patent Application lists pyrido[1,2-a]pyrimidin-4-one derivatives with benzodioxol and piperazine substituents:

  • 2-(1,3-Benzodioxol-5-yl)-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one
  • Derivatives with methyl, (3R)-methyl, and (3R,5S)-dimethylpiperazine groups.

Key Differences :

  • Core Scaffold: The patent compounds feature a pyridopyrimidinone core, whereas the target compound has a linear piperazine-propanehydrazide structure.
  • Functional Groups : The hydrazide chain in the target compound is absent in the patent derivatives, which instead focus on methyl-substituted piperazines.
  • Potential Bioactivity: The benzodioxol-piperazine motif in both suggests possible central nervous system (CNS) activity, but the hydrazide group in the target compound may confer distinct pharmacokinetic properties, such as improved solubility or altered receptor binding .
Table 1: Structural and Functional Comparison
Compound Core Structure Key Functional Groups Potential Bioactivity
Target Compound Piperazine Benzodioxolylmethyl, Hydrazide Undetermined (inferred: CNS, antimicrobial)
Patent Pyridopyrimidinones () Pyridopyrimidinone Benzodioxol, Methylpiperazine Likely CNS modulation

Triazolothiadiazole Derivatives ()

The synthesis of 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazoles from gallic acid derivatives demonstrates antiviral activity against cucumber mosaic virus.

Key Differences :

  • Heterocyclic Core : Triazolothiadiazole vs. the piperazine-hydrazide system.
  • Functional Groups : Methyl ether and thiadiazole groups in the triazolothiadiazoles contrast with the benzodioxol and hydrazide in the target compound.
  • Bioactivity : While the triazolothiadiazoles show antiviral effects, the target compound’s hydrazide group may target different pathways (e.g., enzyme inhibition via chelation or hydrogen bonding) .

Hydrazide-Containing Heterocycles ()

Reactions involving triazole derivatives yield hydrazide-containing heterocycles like 4-aminothiazole-5-carboxylates.

Key Similarities :

  • Structural Flexibility : The propanehydrazide chain in the target compound allows conformational adaptability, similar to the hydrazide-linked heterocycles in .

Research Findings and Implications

Structural Insights from Crystallography

The use of SHELX and ORTEP in crystallographic refinement ensures accurate determination of bond lengths and angles, critical for comparing electronic and steric effects. For example, the benzodioxol-piperazine moiety’s planarity and hydrazide conformation could influence binding to biological targets .

Biological Activity

3-[4-(2H-1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]propanehydrazide is a complex organic compound that has garnered interest in various fields of research due to its unique structural properties and potential biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its IUPAC name and molecular formula:

  • IUPAC Name: 3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]propanehydrazide
  • Molecular Formula: C15H22N4O3

The structure features a benzodioxole moiety linked to a piperazine ring, which is significant for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The benzodioxole group may engage with enzymes or receptors, while the piperazine ring enhances binding affinity. This interaction can lead to modulation of biochemical pathways, contributing to its pharmacological effects.

Antidiabetic Activity

Recent studies have shown that derivatives of benzodioxole exhibit significant antidiabetic properties. For instance, compounds related to this compound have demonstrated potent inhibition of α-amylase, an enzyme crucial for carbohydrate digestion. In vitro assays revealed IC50 values as low as 0.68 µM, indicating strong efficacy against this target .

Anticancer Activity

The compound's derivatives have also been evaluated for anticancer potential. In vitro studies indicated that certain analogs displayed significant cytotoxic effects on various cancer cell lines. For example, compounds derived from similar structures were reported to have IC50 values ranging from 26 µM to 65 µM against different cancer types .

Case Study 1: Antidiabetic Effects

A study involving streptozotocin-induced diabetic mice demonstrated that treatment with a related benzodioxole derivative resulted in improved glycemic control and reduced complications associated with diabetes. The compound was administered in five doses, leading to significant reductions in blood glucose levels compared to control groups .

Case Study 2: Anticancer Effects

In another investigation, a series of benzodioxole derivatives were synthesized and tested for their ability to inhibit cancer cell proliferation. One specific derivative showed promising results by significantly reducing cell viability in vitro while exhibiting minimal toxicity in normal cell lines .

Summary of Biological Activities

Activity Target IC50 Value Notes
Antidiabeticα-Amylase0.68 µMStrong inhibition observed in vitro
AnticancerVarious cancer cell lines26–65 µMSignificant cytotoxicity with low normal cell toxicity

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